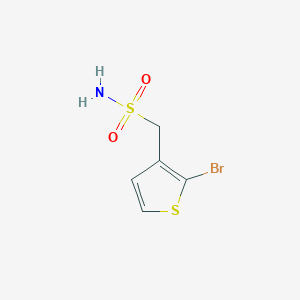

(2-Bromothiophen-3-yl)methanesulfonamide

CAS No.: 1935385-10-6

Cat. No.: VC4343361

Molecular Formula: C5H6BrNO2S2

Molecular Weight: 256.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935385-10-6 |

|---|---|

| Molecular Formula | C5H6BrNO2S2 |

| Molecular Weight | 256.13 |

| IUPAC Name | (2-bromothiophen-3-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) |

| Standard InChI Key | GWCODHMUDBHBKA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1CS(=O)(=O)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted with a bromine atom at the 2-position and a methanesulfonamide group at the 3-position. Its molecular formula is C₅H₆BrNO₂S₂, with a molecular weight of 256.14 g/mol . The sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity, while the bromine atom provides a site for further functionalization via cross-coupling reactions.

Physical Properties

Key physicochemical parameters include:

The compound’s low water solubility aligns with its hydrophobic thiophene core, making it suitable for organic-phase reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Bromination: Thiophene undergoes electrophilic bromination to yield 2-bromothiophene. This step often employs bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Sulfonylation: The 3-position of 2-bromothiophene is functionalized via reaction with methanesulfonyl chloride (MsCl) under basic conditions, followed by amidation with ammonia .

A representative reaction scheme is:

Optimization Challenges

-

Regioselectivity: Competing bromination at the 2- and 5-positions necessitates careful control of reaction conditions .

-

Yield Improvements: Recent advances in palladium-catalyzed Suzuki-Miyaura couplings have enabled efficient derivatization of the bromine moiety, enhancing synthetic utility .

Applications in Medicinal Chemistry and Materials Science

Antibacterial Agents

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Structural analogs of (2-bromothiophen-3-yl)methanesulfonamide have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Electrophilic Building Block

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) to generate biaryl or heteroaryl derivatives. For example:

Such derivatives are explored as fluorescent probes and organic semiconductors .

Recent Innovations

-

Thienopyridinediones: Three-component reactions with sodium sulfide and ethyl 4-chloroacetoacetate yield fused heterocycles with luminescent properties .

-

Antiviral Scaffolds: Structural modifications at the sulfonamide nitrogen have produced inhibitors of viral proteases, though efficacy data remain preliminary .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic variation of the thiophene and sulfonamide substituents to optimize pharmacokinetic properties.

-

Green Synthesis: Exploring biocatalytic methods to reduce reliance on halogenated solvents .

-

Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume